

An In-depth Technical Guide to the Fundamental Properties of 2-Hydroxybutanamide

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Compound of Interest

Compound Name: 2-Hydroxybutanamide

Cat. No.: B3417655

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fundamental properties of **2-hydroxybutanamide**. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this molecule is of interest. This document covers its chemical and physical characteristics, synthesis, reactivity, and its significant role as a scaffold in medicinal chemistry, particularly as a precursor to Matrix Metalloproteinase (MMP) inhibitors.

Core Chemical and Physical Properties

2-Hydroxybutanamide, also known as 2-hydroxybutyramide, is an organic compound featuring both a hydroxyl and an amide functional group on a butane backbone. Its chemical structure lends it to a variety of chemical modifications, making it a versatile building block in organic synthesis.^{[1][2]}

Identifiers and General Properties

Property	Value	Source(s)
IUPAC Name	2-hydroxybutanamide	[3]
Molecular Formula	C4H9NO2	[3][4]
Molecular Weight	103.12 g/mol	[3]
CAS Number	1113-58-2	[3][4]
Canonical SMILES	CCC(C(=O)N)O	[3]
InChIKey	UUXHICUVBOTXQS- UHFFFAOYSA-N	[3]
Appearance	Colorless liquid	
Odor	Faint, characteristic	
Taste	Slightly sweet	

Physicochemical Data

While specific experimental data for some physical properties are not readily available in the public domain, computed values and qualitative descriptions provide useful insights.

Property	Value	Source(s)
Melting Point	Not available	
Boiling Point	Not available	
Density	Not available	
Solubility	Soluble in water, ethanol, and acetone	
XLogP3	-0.6	[3][4]
Hydrogen Bond Donor Count	2	[4]
Hydrogen Bond Acceptor Count	2	[4]
Rotatable Bond Count	2	[4]
Exact Mass	103.063328530 Da	[3][4]
Topological Polar Surface Area	63.3 Å ²	[3]

Spectroscopic Properties

Detailed experimental spectra for **2-hydroxybutanamide** are not widely published. However, based on its structure, the following spectral characteristics can be predicted.

Expected ¹H NMR Spectral Data

- -CH₃ (C4): A triplet around 0.9-1.0 ppm.
- -CH₂- (C3): A multiplet (likely a quartet of doublets) around 1.6-1.8 ppm.
- -CH- (C2): A multiplet (likely a triplet of doublets) around 4.0-4.2 ppm.
- -OH: A broad singlet, with a chemical shift that can vary depending on solvent and concentration.
- -NH₂: Two broad singlets (or one broad singlet) for the amide protons, typically in the range of 5.5-8.0 ppm.

Expected ^{13}C NMR Spectral Data

- C4 ($-\text{CH}_3$): $\sim 10\text{-}15$ ppm
- C3 ($-\text{CH}_2-$): $\sim 25\text{-}30$ ppm
- C2 ($-\text{CH}-\text{OH}$): $\sim 70\text{-}75$ ppm
- C1 ($=\text{O}$): $\sim 175\text{-}180$ ppm

Expected IR Spectral Data

- O-H stretch (hydroxyl): A broad band around $3200\text{-}3600\text{ cm}^{-1}$.
- N-H stretch (amide): Two bands (for primary amide) around $3100\text{-}3500\text{ cm}^{-1}$.
- C-H stretch (alkane): Bands in the region of $2850\text{-}3000\text{ cm}^{-1}$.
- C=O stretch (amide I): A strong, sharp peak around $1640\text{-}1680\text{ cm}^{-1}$.
- N-H bend (amide II): A band around $1550\text{-}1640\text{ cm}^{-1}$.
- C-O stretch (hydroxyl): A band in the region of $1050\text{-}1150\text{ cm}^{-1}$.

Synthesis and Reactivity

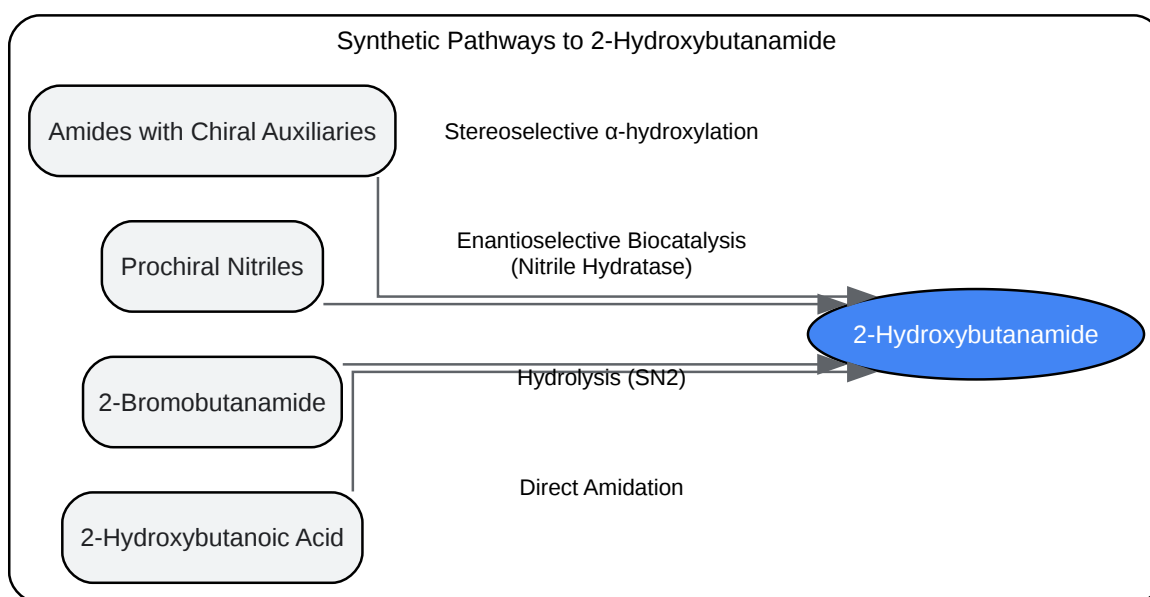
2-Hydroxybutanamide can be synthesized through various chemical and biocatalytic routes. Its bifunctional nature, containing both a hydroxyl and an amide group, makes it a valuable intermediate for further chemical modifications.[\[1\]](#)

Synthetic Pathways

Several methods for the synthesis of **2-hydroxybutanamide** have been reported:

- From 2-Hydroxybutanoic Acid: Direct amidation of the corresponding carboxylic acid is a common approach.[\[1\]](#)
- From 2-Bromobutanamide: Nucleophilic substitution of 2-bromobutanamide with a hydroxide ion via an $\text{S}_\text{N}2$ mechanism can yield **2-hydroxybutanamide**.[\[1\]](#)

- **Enantioselective Biocatalysis:** The use of enzymes like nitrile hydratases can achieve high stereoselectivity, which is crucial for pharmaceutical applications where specific enantiomers are required.[1]
- **Use of Chiral Auxiliaries:** Chiral auxiliaries can be employed to direct the stereochemical outcome of the synthesis, leading to high diastereoselectivity.[1]



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Figure 1: Overview of synthetic routes to **2-hydroxybutanamide**.

Experimental Protocols

Synthesis of 2-Hydroxybutanamide via Hydration of 2-Hydroxybutanenitrile

This protocol is based on the catalytic hydration of a nitrile, a method known for its efficiency.

Materials:

- 2-hydroxybutanenitrile
- Ruthenium catalyst, e.g., $[\text{RuCl}_2(\eta^3\text{-C}_{10}\text{H}_{16})\{\text{PMe}_2(\text{OH})\}]$

- Deionized water
- Inert atmosphere (Nitrogen or Argon)
- Schlenk tube or similar sealed reaction vessel

Procedure:

- In a Schlenk tube under an inert atmosphere, add 2-hydroxybutanenitrile.
- Add deionized water to the reaction vessel.
- Add the ruthenium catalyst (e.g., 1 mol%).
- Seal the tube and stir the reaction mixture at a controlled temperature (e.g., 20-60°C) for 24-72 hours.
- Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, the product can be isolated by solvent extraction and purified by column chromatography or distillation.

Purity Validation by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

- A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

Exemplary Gradient:

- Start with 5% B, hold for 2 minutes.
- Linearly increase to 95% B over 10 minutes.
- Hold at 95% B for 2 minutes.
- Return to 5% B over 1 minute and re-equilibrate for 5 minutes.

Flow Rate: 1.0 mL/min Detection Wavelength: 210 nm Injection Volume: 10 µL

Applications in Drug Development

2-Hydroxybutanamide and its derivatives are of significant interest in drug development, primarily due to their role as chiral building blocks.[\[1\]](#)

N-Hydroxybutanamide Derivatives as Matrix Metalloproteinase (MMP) Inhibitors

Derivatives of **2-hydroxybutanamide**, particularly N-hydroxybutanamides, have been identified as potent inhibitors of Matrix Metalloproteinases (MMPs).[\[1\]](#)[\[5\]](#) MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM).[\[1\]](#) Dysregulation of MMP activity is implicated in numerous pathological conditions, including cancer.[\[1\]](#)[\[5\]](#)

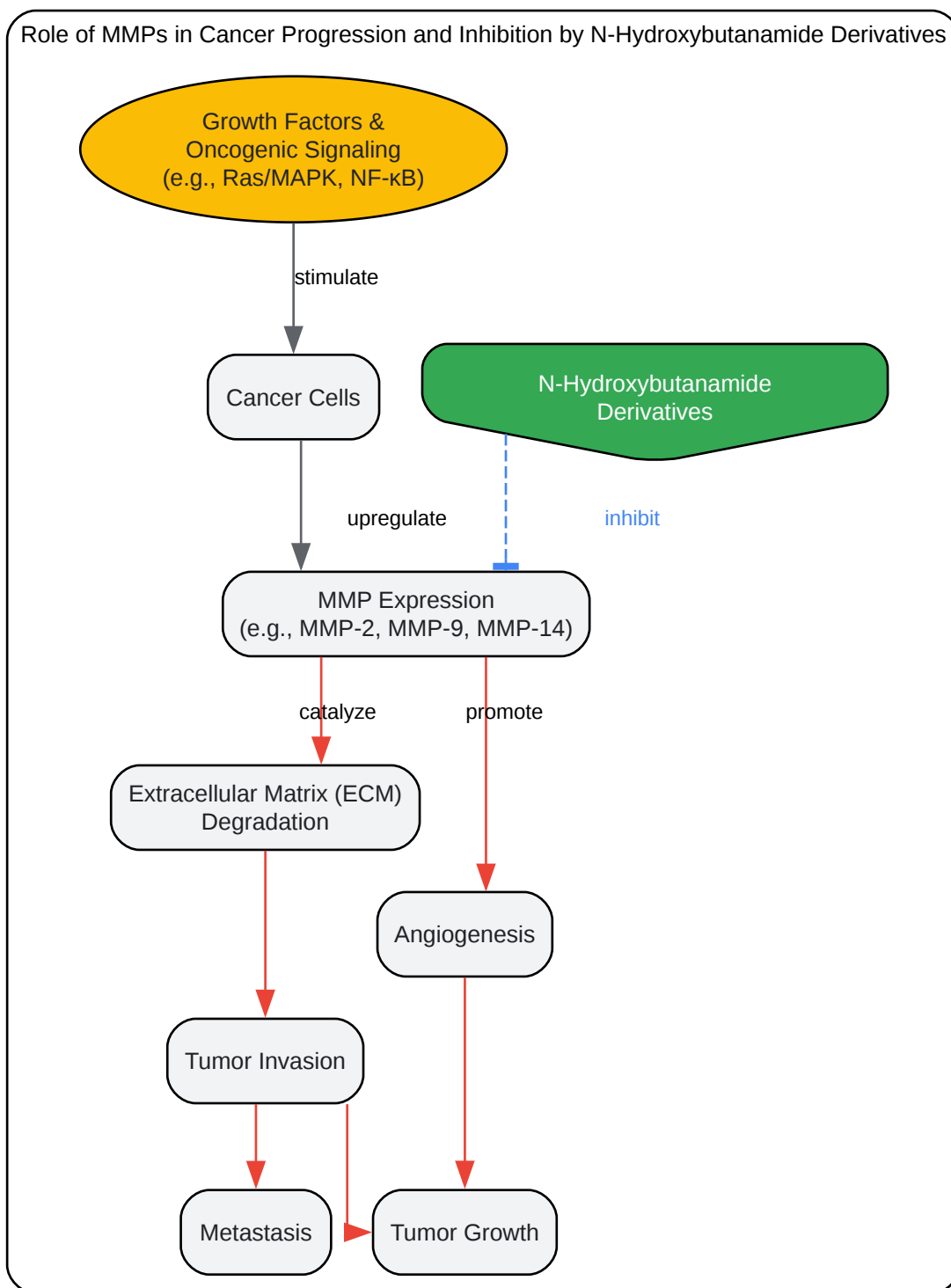
The hydroxamic acid moiety ($-\text{C}(=\text{O})\text{NHOH}$), which can be synthesized from the **2-hydroxybutanamide** core, acts as a zinc-binding group within the active site of MMPs, leading to their inhibition.[\[1\]](#)

Role in Cancer Therapy

MMPs play a crucial role in multiple stages of cancer progression, including tumor growth, invasion, and metastasis.[\[6\]](#) By degrading the ECM, MMPs facilitate the invasion of cancer cells into surrounding tissues and the vasculature.[\[7\]](#) They are also involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[\[4\]](#)

Inhibition of MMPs by N-hydroxybutanamide derivatives has shown promise in preclinical studies. For instance, an iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide

demonstrated inhibition of MMP-2, MMP-9, and MMP-14 and exhibited both antitumor and antimetastatic effects in a mouse model of melanoma.[5]



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Figure 2: Signaling pathway of MMPs in cancer and the inhibitory action of N-hydroxybutanamide derivatives.

Safety and Toxicology

2-Hydroxybutanamide is classified with the following GHS hazards:

- H302: Harmful if swallowed.[3]
- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]
- H335: May cause respiratory irritation.[3]

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2-Hydroxybutanamide is a functionally rich molecule with significant potential as a building block in organic synthesis, particularly for the development of novel therapeutics. Its derivatives have demonstrated promising activity as MMP inhibitors, a class of enzymes deeply involved in the pathology of cancer. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support further research and development in this area. While some experimental physical data remains elusive, the provided information offers a robust starting point for scientists and researchers.

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